N-[4-(acetylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic phthalimide derivative designed as a potential drug candidate for the treatment of sickle cell disease (SCD). [] It belongs to a class of compounds that incorporate structural features from both hydroxyurea and thalidomide, aiming to induce fetal hemoglobin (HbF) and exert anti-inflammatory effects. [] This compound is of particular interest in SCD research as it targets both the hematological and inflammatory aspects of the disease.
The synthesis of N-[4-(acetylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (Lap desf 1) is achieved through a molecular hybridization approach, combining pharmacophores from hydroxyurea and thalidomide. [] Specific details of the synthesis method, including reaction conditions, reagents, and purification techniques, have not been explicitly reported in the provided literature.
The primary application of N-[4-(acetylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is in scientific research related to sickle cell disease. [] Specifically, it has been investigated for its potential in:
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: